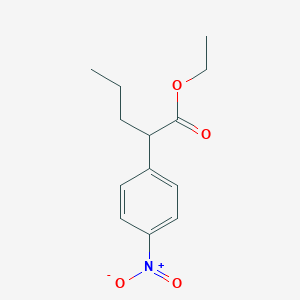

Ethyl 2-(4-nitrophenyl)pentanoate

Description

Ethyl 2-(4-nitrophenyl)pentanoate is a nitro-substituted ester characterized by a pentanoate backbone with a 4-nitrophenyl group at the second carbon of the ester chain. Its synthesis typically involves Rh(II)-catalyzed C-H insertion or Mitsunobu reactions, as demonstrated in methodologies yielding related compounds like ethyl 2-(N-benzyl-2-diazoacetamidooxy)pentanoate (46% yield via silica gel chromatography) . The nitro group confers electron-withdrawing properties, influencing reactivity and physicochemical behavior, while the ethyl ester moiety contributes to hydrophobicity.

Properties

Molecular Formula |

C13H17NO4 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

ethyl 2-(4-nitrophenyl)pentanoate |

InChI |

InChI=1S/C13H17NO4/c1-3-5-12(13(15)18-4-2)10-6-8-11(9-7-10)14(16)17/h6-9,12H,3-5H2,1-2H3 |

InChI Key |

DXJUZQLFJYGTKL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Nitro-Substituted Esters

4-Nitrophenyl Pentanoate Structure: Features a nitro group directly attached to the phenyl ring but lacks the ethyl ester chain. Applications: Primarily used in organic synthesis as a leaving group due to the nitro group’s electron-withdrawing nature . Key Difference: The absence of the ethyl group in the ester chain reduces hydrophobicity compared to Ethyl 2-(4-nitrophenyl)pentanoate.

Ethyl 3-(4-Nitrophenyl)Propanoate Structure: Shorter ester chain (propanoate vs. pentanoate) with the nitro group on the phenyl ring. Reactivity: Reduced steric hindrance due to the shorter chain may enhance reaction kinetics in nucleophilic substitutions .

4-Nitrophenyl Benzoate Structure: Contains a benzoate ester (aromatic ring directly attached to the carbonyl) instead of an aliphatic pentanoate chain. Physicochemical Properties: Higher aromaticity increases rigidity and melting point compared to aliphatic esters like this compound .

Non-Nitro-Substituted Pentanoate Esters

Ethyl Pentanoate (Ethyl Valerate) Structure: Lacks the 4-nitrophenyl substituent. Applications: Widely studied as a biofuel additive; exhibits combustion properties comparable to fossil fuels (e.g., laminar burning velocity of 34.5 cm/s at 1 atm) . Aroma Release: More polar than nitro-substituted analogues, leading to higher oral release in ethanol-rich matrices (log P ~2.5 vs. ~3.5 for nitro derivatives) .

p-Methoxyphenyl Pentanoate Structure: Methoxy group (electron-donating) instead of nitro (electron-withdrawing) on the phenyl ring. Reactivity: Enhanced stability in acidic conditions due to the electron-donating methoxy group, contrasting with the nitro-substituted analogue’s susceptibility to reduction .

Functional Comparison

Physicochemical Properties

Reactivity and Stability

- Nitro Group Influence: this compound undergoes faster nucleophilic aromatic substitution compared to methoxy-substituted analogues due to the nitro group’s electron-withdrawing effect .

- Combustion Behavior: Unlike ethyl pentanoate, which shows clean combustion in jet-stirred reactors (1000 ppm fuel concentration, 560–1160 K), nitro-substituted esters are less studied in this context but likely exhibit higher soot formation due to aromaticity .

Aroma and Solubility

- Ethyl pentanoate is a key aroma-active compound in wines, with release rates influenced by ethanol concentration (higher release at 15% ethanol vs. 0.5%) .

- In contrast, the nitro group in this compound increases hydrophobicity (log P ~3.5), likely reducing its solubility in polar matrices like ethanol-water mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.